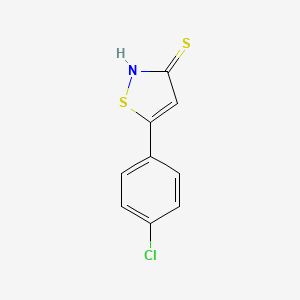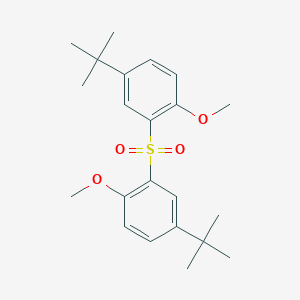![molecular formula C17H14Cl2O6 B12552722 Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- CAS No. 191273-39-9](/img/structure/B12552722.png)
Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of acetic acid groups linked through a methylene bridge to two 4-chloro-2,1-phenyleneoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- typically involves the reaction of 4-chloro-2,1-phenyleneoxy compounds with formaldehyde under acidic conditions to form the methylene bridge
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenyleneoxy compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- Acetic acid, 2,2’-[(2,5-dibromo-1,4-phenylene)bis(oxy)]bis-
- Acetic acid, 2,2’-[methylenebis[(4-methyl-2,1-phenylene)oxy]]bis-
Uniqueness
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity
特性
CAS番号 |
191273-39-9 |
|---|---|
分子式 |
C17H14Cl2O6 |
分子量 |
385.2 g/mol |
IUPAC名 |
2-[2-[[2-(carboxymethoxy)-5-chlorophenyl]methyl]-4-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C17H14Cl2O6/c18-12-1-3-14(24-8-16(20)21)10(6-12)5-11-7-13(19)2-4-15(11)25-9-17(22)23/h1-4,6-7H,5,8-9H2,(H,20,21)(H,22,23) |
InChIキー |
SJTYWYNVLFFTSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)OCC(=O)O)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
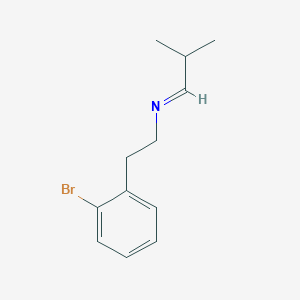

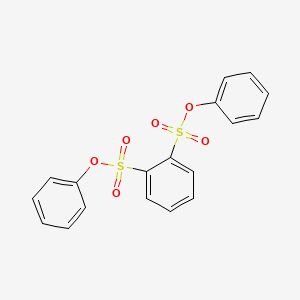
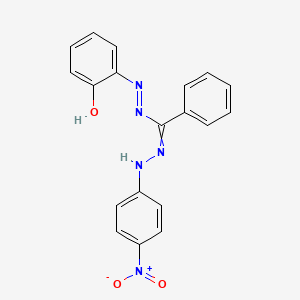
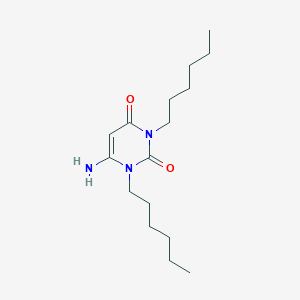

![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
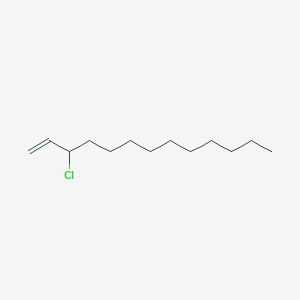
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
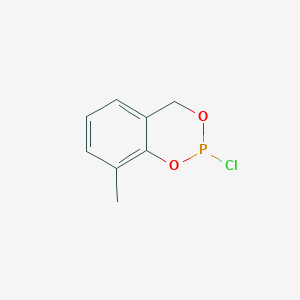
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
